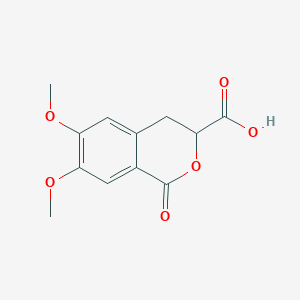

6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid

Description

Properties

IUPAC Name |

6,7-dimethoxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-16-8-3-6-4-10(11(13)14)18-12(15)7(6)5-9(8)17-2/h3,5,10H,4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZGKEXWPNUPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(OC2=O)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are often employed to construct the isochroman core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered properties.

Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Synthesis Methods:

The compound can be synthesized through several methods, including:

- Pomeranz-Fritsch-Bobbitt Cyclization: This classical method has been employed to synthesize chiral tetrahydroisoquinoline derivatives, which are structurally related to 6,7-dimethoxy-1-oxoisochroman-3-carboxylic acid. The process involves the formation of a morpholinone derivative that is subsequently cyclized to yield the desired compound .

- Reactions with Homophthalic Anhydride: The compound can also be synthesized by reacting 6,7-dimethoxyhomophthalic anhydride with various aldehydes under controlled conditions to yield diastereomeric mixtures, which can then be purified for further applications .

Biological Activities

Pharmacological Properties:

Research indicates that derivatives of this compound exhibit several pharmacological properties:

- Antiviral Activity: Some studies have shown that compounds derived from this structure can inhibit viral polymerase activity, suggesting potential use as antiviral agents .

- Neuroprotective Effects: The compound's structural analogs have been investigated for their ability to act as peripheral catechol-O-methyltransferase inhibitors, which may have implications for treating neurodegenerative diseases such as Parkinson’s disease .

Therapeutic Potential

Applications in Medicine:

Given its biological activities, this compound holds promise in several therapeutic areas:

- Parkinson’s Disease Treatment: The inhibition of catechol-O-methyltransferase could lead to enhanced levels of neurotransmitters in the brain, potentially alleviating symptoms associated with Parkinson’s disease .

- Antitumor Activity: Preliminary studies suggest that related compounds may exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(±)-trans-6,7-Dimethoxy-1-oxo-3-(2-thienyl)isochroman-4-carboxylic acid

- Structure : Shares the 6,7-dimethoxy and 1-oxo groups but substitutes the carboxylic acid at position 4 and introduces a 2-thienyl group at position 3.

- Synthesis : Synthesized via a one-pot reaction of 6,7-dimethoxyhomophthalic anhydride with thiophene-2-carboxaldehyde using DMAP as a catalyst .

- The carboxylic acid at position 4 alters hydrogen-bonding interactions compared to position 3 in the target compound.

6,7-Dimethoxy-3-isochromanone (3,4-Dihydro-6,7-dimethoxy-3-oxo-1H-isochromene)

- Structure : Contains the 6,7-dimethoxy and 3-oxo groups but lacks the carboxylic acid substituent.

6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

- Structure: Features a quinoxaline core (two fused pyrazine rings) with 6,7-dimethoxy, 3-oxo, and carboxylic acid groups.

- Key Difference: The quinoxaline system introduces additional nitrogen atoms, enabling stronger hydrogen-bond acceptor properties compared to the isochroman backbone .

Functional Group Analogs

6,7-Dihydroxycoumarin Derivatives

- Structure : Coumarin backbone with hydroxyl groups instead of methoxy groups at positions 6 and 6.

- Pharmacological Impact : Hydroxyl groups increase metabolic susceptibility (e.g., glucuronidation), whereas methoxy groups in the target compound enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration .

3-Oxo-1-indancarboxylic Acid

- Structure : Indan ring system (fused benzene and cyclopentane) with a carboxylic acid and ketone group.

- Key Difference: The indan core’s planar geometry may favor intercalation in DNA or enzyme active sites, unlike the non-planar isochroman system .

Pharmacologically Relevant Compounds

Beta-Lactam Antibiotics (e.g., (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-7-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)

- Structure : Complex bicyclic systems with methoxy, carboxylic acid, and sulfur-containing groups.

- Functional Comparison : The methoxy and carboxylic acid groups in beta-lactams contribute to bacterial cell wall targeting, suggesting similar substituents in the target compound could be optimized for antimicrobial activity .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 224.21 g/mol. The compound features a unique isoquinoline core that is substituted with methoxy groups, which may contribute to its biological activity.

The biological activity of this compound has been linked to several mechanisms:

- Acetylcholinesterase Inhibition : Recent studies have demonstrated that this compound exhibits potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission. The IC50 values for AChE inhibition range from 0.077 to 50.080 μM, indicating significant potential for cognitive enhancement in neurodegenerative diseases such as Alzheimer's .

- Antioxidant Properties : The compound has shown promising antioxidant activity, which is essential in mitigating oxidative stress associated with various diseases, including neurodegenerative disorders .

- Anti-Aβ Aggregation : In vitro studies suggest that this compound can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease pathology .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated that treatment with the compound resulted in improved memory and learning capabilities as measured by behavioral tests such as the Morris water maze .

Study 2: Molecular Docking Studies

Molecular docking studies have confirmed that this compound binds effectively to the active sites of AChE and butyrylcholinesterase (BChE), suggesting its utility as a dual-target inhibitor for enhancing cholinergic transmission .

Comparative Analysis

To further understand the efficacy of this compound, it can be compared with other compounds exhibiting similar activities:

| Compound Name | AChE Inhibition (IC50 μM) | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | 0.077 - 50.080 | Moderate | Potential for cognitive enhancement |

| Tacrine | 0.11 | Low | Historical AChE inhibitor |

| Galantamine | 0.59 | Moderate | Approved for Alzheimer's treatment |

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 6,7-Dimethoxy-1-oxoisochroman-3-carboxylic acid?

The compound is typically synthesized via a one-pot reaction between 6,7-dimethoxyhomophthalic anhydride and an appropriate aldehyde (e.g., thiophene-2-carboxaldehyde) in the presence of DMAP (4-dimethylaminopyridine) as a basic catalyst. This method ensures efficient cyclization and functionalization of the isochroman backbone . Key parameters to optimize include reaction temperature (typically 80–100°C), solvent selection (e.g., acetonitrile), and catalyst loading (5–10 mol%). Post-synthesis purification involves recrystallization from ethanol or methanol.

Q. How is X-ray crystallography utilized to confirm the structural configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For 6,7-dimethoxy derivatives, crystals are grown via slow evaporation of a saturated solution in polar aprotic solvents. Key metrics include:

- Bond lengths : C–C bonds in the isochroman ring typically range from 1.50–1.54 Å.

- Torsion angles : The dihedral angle between the methoxy-substituted benzene ring and the oxoisochroman system should align with computational models (e.g., DFT calculations). Data collection parameters: Mo Kα radiation (λ = 0.71073 Å), T = 296 K, and R-factor ≤ 0.05 .

Q. What analytical techniques are critical for assessing purity and functional group integrity?

- 1H NMR : Methoxy protons (δ 3.80–3.90 ppm) and carboxylic acid protons (δ 12.5–13.0 ppm, broad) are diagnostic.

- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O–H, ~2500–3000 cm⁻¹) groups confirm functionality.

- Elemental analysis : Carbon and hydrogen content should deviate <0.3% from theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and crystallographic findings?

Discrepancies (e.g., unexpected NMR shifts or bond lengths) require a multi-technique approach:

- Variable-temperature NMR : Assess dynamic effects like ring-flipping or hydrogen bonding.

- DFT calculations : Compare experimental SCXRD data with optimized molecular geometries (using software like Gaussian or ORCA).

- Hirshfeld surface analysis : Identify weak intermolecular interactions (e.g., C–H···O) that may influence solid-state packing vs. solution behavior .

Q. What strategies improve synthetic yield in multi-step routes involving sensitive intermediates?

- Catalyst optimization : Replace DMAP with stronger bases (e.g., DBU) for sterically hindered substrates.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield methoxy groups during anhydride ring-opening.

- Flow chemistry : Minimize degradation of acid-sensitive intermediates by controlling residence time and temperature .

Q. How should researchers design experiments to evaluate pharmacological activity while mitigating off-target effects?

- In vitro assays : Screen against bacterial targets (e.g., Staphylococcus aureus) using MIC (Minimum Inhibitory Concentration) protocols.

- Structure-activity relationship (SAR) : Modify the carboxylic acid moiety (e.g., esterification or metal complexation) to enhance membrane permeability. For example, Cr(III) complexes of analogous isochromans show enhanced antibacterial activity due to improved lipophilicity .

- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀ ratios).

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental melting points?

Discrepancies often arise from polymorphism or residual solvent. Solutions include:

- DSC (Differential Scanning Calorimetry) : Identify multiple endothermic peaks indicating polymorphic forms.

- TGA (Thermogravimetric Analysis) : Detect solvent loss below the melting point.

- Powder XRD : Compare experimental patterns with simulated data from SCXRD .

Methodological Tables

Table 1. Key Crystallographic Parameters for 6,7-Dimethoxy Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a = 10.52 Å, b = 9.87 Å, c = 14.30 Å | |

| R-factor | 0.044 |

Table 2. Antibacterial Activity of Isochroman Derivatives

| Compound | MIC (μg/mL) against S. aureus | SAR Insight |

|---|---|---|

| Parent carboxylic acid | 128 | High polarity limits uptake |

| Cr(III) complex | 16 | Enhanced lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.